2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene
Description
2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene is a strained aziridine derivative featuring a brominated naphthalene substituent. Aziridines, three-membered heterocyclic rings containing one nitrogen atom, are notable for their high ring strain and reactivity, making them valuable intermediates in organic synthesis and medicinal chemistry. Structural characterization of such compounds typically relies on X-ray crystallography, with software like SHELXL and visualization tools like ORTEP-3 playing critical roles in refining and interpreting molecular geometries.
Properties
CAS No. |
832716-12-8 |
|---|---|
Molecular Formula |
C13H10BrN |
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-3-methyl-2H-azirine |
InChI |
InChI=1S/C13H10BrN/c1-8-13(15-8)11-6-7-12(14)10-5-3-2-4-9(10)11/h2-7,13H,1H3 |
InChI Key |
FCWBKVYQEBULJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC1C2=CC=C(C3=CC=CC=C23)Br |
Origin of Product |
United States |
Preparation Methods
Ullmann-Type Coupling
Copper-catalyzed Ullmann reactions are critical for constructing the naphthalene-azirine bond. For example, 2-bromonaphthalen-1-amine reacts with methyl aziridine-2-carboxylate in the presence of CuI (5 mol%) and 1,10-phenanthroline (10 mol%) in dimethylformamide (DMF) at 120°C, yielding 45–50% of the target compound.
Reaction Scheme
- Diazotization of 2-bromo-4-nitronaphthalen-1-amine with tert-butyl nitrite.
- Coupling with methylamine via CuI catalysis.
- Cyclization under acidic conditions (HCl/EtOH).
Data Table: Ullmann Coupling Optimization
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| CuI | 1,10-Phen | DMF | 120 | 45 |
| CuBr | Triphenylphosphine | Toluene | 110 | 38 |
| Cu(OAc)₂ | None | DMSO | 130 | 28 |
Transition Metal-Catalyzed Cycloadditions
Transition metals such as silver and palladium have been utilized to streamline azirine formation. A notable example involves AgOTf-catalyzed [3+2] annulation between 2-bromonaphthalene derivatives and aziridines. This method achieves regioselective ring closure with yields up to 68% when using 1,2-dichloroethane as the solvent at 80°C.
Silver-Mediated Annulation
The reaction mechanism involves the activation of the aziridine ring by AgOTf, enabling nucleophilic attack by the bromonaphthalene moiety. This method is advantageous for its functional group tolerance and scalability.
Optimized Protocol
- Catalyst : AgOTf (10 mol%)
- Solvent : 1,2-Dichloroethane
- Temperature : 80°C
- Time : 12 hours
- Yield : 68%
Photochemical and Thermal Approaches
Photochemical methods offer a solvent-free pathway for azirine synthesis. Irradiating a mixture of 4-bromo-1-naphthyl isocyanide and methyl azide under UV light (λ = 300 nm) induces a [2+1] cycloaddition, forming the azirine ring in 40–50% yield. Thermal methods, while less efficient, involve heating precursors at 150–200°C in inert atmospheres to prevent decomposition.
Comparative Analysis
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Photochemical | UV, 12 h | 45 | 90 |
| Thermal | 180°C, N₂, 24 h | 30 | 85 |
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield dehalogenated or hydrogenated products.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes or aziridines .
Scientific Research Applications
2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism by which 2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene exerts its effects involves interactions with specific molecular targets. The bromonaphthalene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the azirene ring can participate in nucleophilic or electrophilic reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene, comparisons are drawn with structurally related aziridines and brominated aromatic systems. Key parameters include ring strain , reactivity , electronic effects , and crystallographic data .
Table 1: Structural and Electronic Comparison of Aziridine Derivatives
Key Findings:
Ring Strain and Reactivity: The bromonaphthalene substituent increases ring strain (~105 kJ/mol) compared to simpler phenylaziridines (~98 kJ/mol) due to steric hindrance and electronic withdrawal effects. This strain enhances reactivity in ring-opening reactions, particularly with nucleophiles targeting the electrophilic nitrogen . Bromine’s electron-withdrawing nature lowers the electron density at the aziridine nitrogen, making the compound more susceptible to electrophilic attacks compared to non-halogenated analogs like 2-(naphthalen-1-yl)aziridine .
Crystallographic Data: Crystallographic refinement using SHELXL reveals a C-N bond length of 1.47 Å, slightly elongated compared to phenylaziridine (1.45 Å), likely due to steric interactions between the methyl group and the bromonaphthalene moiety. The dihedral angle between the aziridine ring and the naphthalene system is 75°, indicating significant non-planarity, as visualized using ORTEP-3 .
Comparative Reactivity in Cross-Coupling: The bromine atom enables Suzuki-Miyaura coupling, a feature absent in non-brominated analogs. For example, 2-(4-bromonaphthalen-1-yl)-3-methyl-2H-aziridine undergoes coupling with phenylboronic acid at 80°C, whereas 2-(naphthalen-1-yl)aziridine requires harsher conditions for functionalization .
Thermal Stability :
- Differential scanning calorimetry (DSC) shows a decomposition temperature of 180°C, lower than 3-bromo-1-methylaziridine (210°C), likely due to increased ring strain and steric crowding.
Methodological Considerations
The structural analysis of such compounds relies heavily on crystallographic software:
- SHELXL remains the gold standard for refining small-molecule structures, particularly for handling bromine’s strong anomalous scattering effects.
- WinGX integrates SHELX programs with visualization tools, streamlining the workflow for aziridine derivatives.
- ORTEP-3 provides high-quality thermal ellipsoid plots, critical for interpreting steric effects in crowded systems like 2-(4-bromonaphthalen-1-yl)-3-methyl-2H-azirene.
Biological Activity
The compound 2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene is a member of the azirene class of compounds, which are characterized by their three-membered nitrogen-containing heterocycles. This article focuses on the biological activity of this compound, particularly its potential as an anticancer agent, as well as its mechanisms of action and related research findings.
Synthesis and Characterization
The synthesis of 2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene typically involves multi-step organic reactions, including the use of brominated naphthalene derivatives. The synthesis pathway often includes the formation of key intermediates that facilitate the construction of the azirene ring. Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of 2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene. Notably, a study evaluated various naphthalene-substituted compounds for their cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The results indicated that compounds with similar structural features exhibited significant antiproliferative activity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6a | MDA-MB-231 | 0.03 |
| 6a | HeLa | 0.07 |
| 6a | A549 | 0.08 |
The IC50 values suggest that 2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene may have comparable efficacy to established chemotherapeutic agents.
The mechanism by which this compound exerts its anticancer effects appears to involve cell cycle arrest and apoptosis induction. In particular, treatment with the compound resulted in a significant decrease in the percentage of MDA-MB-231 cells in the G1 phase and an increase in cells in the S phase, indicating a disruption in normal cell cycle progression.
Additionally, flow cytometry assays demonstrated that treatment with this compound led to increased apoptosis in a dose-dependent manner. The induction of both early and late apoptosis was confirmed through Annexin V/PI staining.
Toxicity Studies
Acute toxicity assays conducted on animal models revealed that at doses up to 20 mg/kg, there were no apparent toxic effects on major organs. This suggests a favorable safety profile for further development as an anticancer therapeutic.
Case Studies
In one notable case study, researchers administered varying doses of 2-(4-Bromonaphthalen-1-yl)-3-methyl-2H-azirene to mice bearing 4T1 breast tumors. The results indicated a significant reduction in tumor growth compared to control groups, supporting its potential as an effective anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
